Fluorine Substitution on the Piperazine N-Aryl Ring Is Obligatory for ENT Inhibitory Activity: Comparative SAR Analysis
In a rigorous SAR study of 4-(2-fluorophenyl)piperazine-containing ENT inhibitors (FPMINT analogues), the presence of a halogen substituent on the fluorophenyl ring attached to the piperazine was demonstrated to be essential for inhibitory effects on both ENT1 and ENT2. Replacement of the 2-fluorophenyl group with an unsubstituted phenyl ring completely abolished ENT inhibition [1]. CAS 1105218-70-9 retains the critical 2-fluorophenyl pharmacophore, thereby maintaining ENT inhibitory potential that is absent in direct des-fluoro analogs such as (2-(phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone (CAS 1105228-33-8).
| Evidence Dimension | Essentiality of 2-fluorophenyl group for ENT1/ENT2 inhibition |
|---|---|
| Target Compound Data | 2-fluorophenyl group present (confirmed by SMILES: C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CSC(=N3)NC4=CC=CC=C4) |
| Comparator Or Baseline | Des-fluoro analog: (2-(phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone; FPMINT SAR: phenyl replacement abolishes ENT inhibition |
| Quantified Difference | Qualitative binary difference: inhibitory activity present vs. abolished. The study states 'the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2' [1]. |
| Conditions | [3H]uridine uptake assay in nucleoside transporter-deficient PK15 cells transfected with cloned human ENT1 and ENT2 [1]. |
Why This Matters
Procurement of a des-fluoro analog for ENT-related research will yield false-negative results; only the 2-fluorophenyl-bearing compound (CAS 1105218-70-9) retains this validated pharmacophoric requirement.
- [1] Li R, Mak WWS, Li J, Zheng C, Shiu PHT, Seto SW, Lee SMY, Leung GPH. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. 2022; 13: 35264969. View Source
